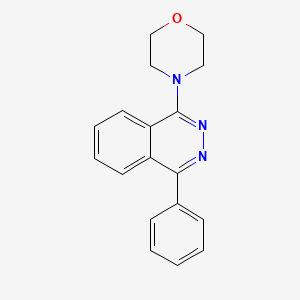![molecular formula C12H12O5 B5917810 dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate](/img/structure/B5917810.png)
dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate, also known as DMFM, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. DMFM is a molecule that contains a furan ring and a malonate group, and it has been synthesized using different methods.
作用機序
The mechanism of action of dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate in its various applications is not fully understood. However, studies have shown that this compound exhibits its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. In Alzheimer's disease and Parkinson's disease, this compound has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antiplatelet activity. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
実験室実験の利点と制限
Dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, its low solubility in water and some organic solvents can limit its use in certain experiments. Additionally, this compound is relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research on dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate. One direction is to study its potential use in the treatment of other diseases, including diabetes, cardiovascular disease, and autoimmune disorders. Another direction is to study its potential use as a catalyst in organic synthesis. Additionally, further studies are needed to better understand the mechanism of action of this compound in its various applications.
合成法
Dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate can be synthesized using different methods, including the Knoevenagel condensation reaction, which involves the reaction between an aldehyde or ketone and malonic acid or its derivatives. The reaction is catalyzed by a base, and the resulting product is this compound. Another method involves the reaction between furfural and malonic acid diethyl ester in the presence of a base, which produces this compound.
科学的研究の応用
Dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In material science, this compound has been used as a precursor for the synthesis of various organic materials, including polymers and dendrimers. In organic synthesis, this compound has been used as a building block for the synthesis of various organic compounds.
特性
IUPAC Name |
dimethyl 2-[(E)-3-(furan-2-yl)prop-2-enylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-15-11(13)10(12(14)16-2)7-3-5-9-6-4-8-17-9/h3-8H,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCJKERZRGNYNU-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC=CC1=CC=CO1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=C/C=C/C1=CC=CO1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-6-piperidin-1-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B5917731.png)
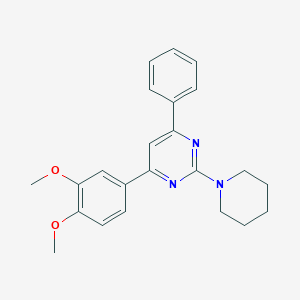
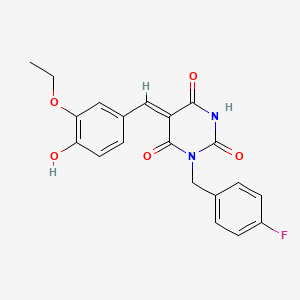
![N-{2-[2,6-dimethyl-4-(4-morpholinylsulfonyl)phenoxy]ethyl}acetamide](/img/structure/B5917748.png)
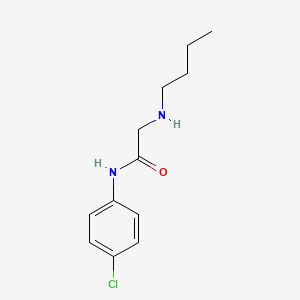
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917769.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917773.png)
![N-[4-oxo-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B5917775.png)
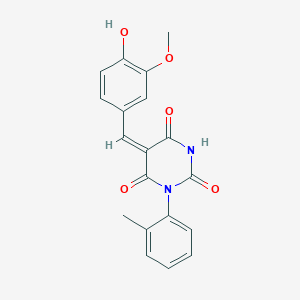
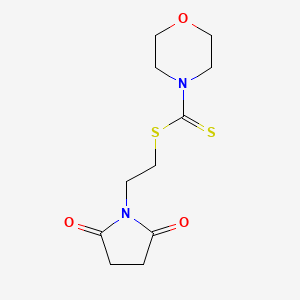
![2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one](/img/structure/B5917795.png)
![phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5917799.png)
